molecular formula C22H31N5O2 B6471022 N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide CAS No. 2640966-07-8

N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide

Cat. No.: B6471022
CAS No.: 2640966-07-8
M. Wt: 397.5 g/mol
InChI Key: NZZHMODDZVZMKU-UHFFFAOYSA-N
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Description

N-tert-butyl-1-{8-cyclopentyl-5-methyl-7-oxo-7H,8H-pyrido[2,3-d]pyrimidin-2-yl}pyrrolidine-3-carboxamide is a useful research compound. Its molecular formula is C22H31N5O2 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.24777525 g/mol and the complexity rating of the compound is 679. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary targets of this compound are the cyclin-dependent kinases CDK4 and CDK6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

The compound acts as a highly selective reversible inhibitor of CDK4 and CDK6 . By inhibiting these kinases, it interferes with the cell cycle progression, effectively halting the cells in the G1 phase and preventing them from entering the S phase .

Biochemical Pathways

The inhibition of CDK4 and CDK6 disrupts the cell cycle, affecting the downstream pathways related to DNA replication and cell division . This can lead to cell cycle arrest and apoptosis, particularly in cancer cells that rely on these kinases for uncontrolled proliferation .

Pharmacokinetics

Factors such as solubility, stability, and permeability are carefully considered during the drug design process to ensure effective delivery and action of the compound .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cell cycle progression . This can lead to the death of rapidly dividing cells, such as cancer cells . As a result, the compound is being developed for the treatment of ER-positive and HER2-negative breast cancer .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors such as pH and temperature can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or lipids, can influence the compound’s absorption and distribution within the body .

Properties

IUPAC Name

N-tert-butyl-1-(8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N5O2/c1-14-11-18(28)27(16-7-5-6-8-16)19-17(14)12-23-21(24-19)26-10-9-15(13-26)20(29)25-22(2,3)4/h11-12,15-16H,5-10,13H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZHMODDZVZMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NC(=NC=C12)N3CCC(C3)C(=O)NC(C)(C)C)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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